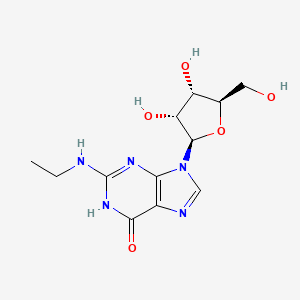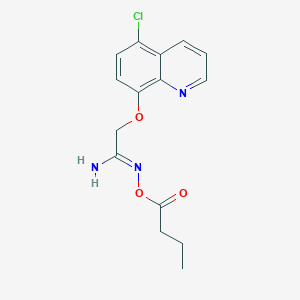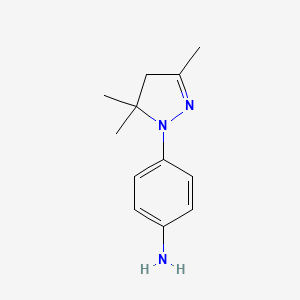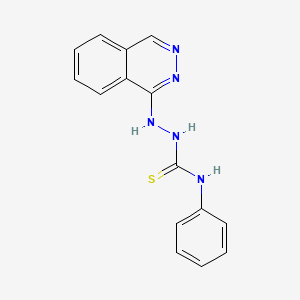
n2-Ethylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Ethylguanosine is a modified nucleoside derived from guanosine, where an ethyl group is attached to the nitrogen atom at the second position of the guanine base. This compound is of significant interest due to its potential biological activities and applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2-Ethylguanosine typically involves the alkylation of guanosine. One common method includes the reaction of guanosine with ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: N2-Ethylguanosine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N2-ethylguanine derivatives.
Reduction: Reduction reactions can modify the ethyl group or the guanine base.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products: The major products depend on the specific reactions. For example, oxidation might yield N2-ethylguanine oxide, while substitution reactions could produce various N2-substituted guanosine derivatives.
Wissenschaftliche Forschungsanwendungen
N2-Ethylguanosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its role in DNA and RNA modifications, which can affect gene expression and protein synthesis.
Wirkmechanismus
The mechanism by which N2-Ethylguanosine exerts its effects involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets DNA and RNA synthesis pathways, leading to the inhibition of cell proliferation and induction of programmed cell death (apoptosis). The molecular targets include enzymes involved in nucleic acid metabolism and repair, such as DNA polymerases and ribonucleotide reductase.
Vergleich Mit ähnlichen Verbindungen
N2-Methylguanosine: Another modified nucleoside with a methyl group instead of an ethyl group.
N2-Isopropylguanosine: Features an isopropyl group and is studied for its unique chemical properties and potential biological activities.
Uniqueness of N2-Ethylguanosine: this compound is unique due to its specific ethyl modification, which can influence its interaction with biological molecules differently compared to other alkylated guanosines. This uniqueness makes it a valuable tool in studying nucleoside analogs and their effects on cellular processes.
Eigenschaften
CAS-Nummer |
77312-39-1 |
|---|---|
Molekularformel |
C12H17N5O5 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-2-13-12-15-9-6(10(21)16-12)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16,21)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
NNQCGMWOZJYFTM-IOSLPCCCSA-N |
Isomerische SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)

![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)

![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)

![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)


![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)


![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)
